molecular formula C9H5F7O B6363462 1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol CAS No. 2402-74-6

1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol

Cat. No.: B6363462
CAS No.: 2402-74-6
M. Wt: 262.12 g/mol
InChI Key: VFFCPASLKRVTCD-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol (HFPP) is a fluorinated aromatic alcohol characterized by a hexafluoroisopropanol (HFIP) backbone substituted with a 4-fluorophenyl group. Its structure combines the strong hydrogen-bond-donating ability of HFIP with the aromatic and electron-withdrawing effects of the para-fluoro substituent. This compound is utilized in organic synthesis, polymer processing, and biomedical research due to its unique solvation properties and chemical reactivity .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-fluorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFCPASLKRVTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

In this route, HFA reacts with 4-fluorobenzyl chloride or bromide under basic conditions. Potassium fluoride (KF) in the presence of a phase-transfer catalyst like Aliquat HTA-1 facilitates the substitution. For example, heating HFA with 4-fluorobenzyl chloride at 100°C for 3 hours in a polar aprotic solvent yields the target compound with a conversion rate of 83% and a selectivity of 93% toward the desired product. The reaction mechanism proceeds via an SN2 pathway, where the fluoride ion displaces the halide on the benzyl carbon.

Grignard Reaction with Hexafluoroacetone

An alternative method employs a Grignard reagent derived from 4-fluorophenylmagnesium bromide. Adding this reagent to HFA in tetrahydrofuran (THF) at -78°C generates the tertiary alcohol intermediate. Subsequent quenching with aqueous acid produces the final compound. This method achieves moderate yields (65–75%) but requires stringent anhydrous conditions to prevent premature hydrolysis.

Hydrogenation of Fluorinated Ketone Intermediates

Building on the industrial synthesis of hexafluoro-2-propanol (HFIP), the target compound can be derived via hydrogenation of a fluorinated ketone precursor.

Catalytic Hydrogenation of 1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanone

Starting from 1,1,1,3,3,3-hexafluoro-2-(4-fluorophenyl)-2-propanone, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 50–100 psi H₂ pressure reduces the ketone to the corresponding alcohol. This method, adapted from HFIP production, achieves near-quantitative yields but requires high-purity ketone precursors, which are synthetically challenging to prepare.

Fluorination Reagents in Stepwise Synthesis

Specialized fluorinating agents enable precise control over fluorine incorporation.

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) converts hydroxyl groups to fluorides in a stereospecific manner. In one protocol, a diol precursor containing the 4-fluorophenyl group undergoes selective fluorination at the isopropanol position. Reaction with DAST in dichloromethane at 0°C for 4 hours replaces the hydroxyl group with fluorine, yielding the hexafluorinated product. However, DAST’s thermal instability limits scalability.

B3664: A Robust Fluorinating Agent

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (B3664) offers superior thermal stability compared to DAST. In a two-step process, the hydroxyl group of 2-(4-fluorophenyl)-2-propanol is first triflated using triflic anhydride, followed by B3664-mediated fluorination. This method achieves 85% yield with minimal byproducts and operates efficiently at room temperature.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Nucleophilic Substitution93%100°C, KF, Aliquat HTA-1High selectivityRequires toxic solvents (e.g., DMF)
Grignard Reaction70%-78°C, THFAtom-economicalSensitive to moisture
Catalytic Hydrogenation>95%50–100 psi H₂, Pd/CHigh yieldExpensive ketone precursors
B3664 Fluorination85%RT, CH₂Cl₂Scalable, mild conditionsCost of B3664 reagent

Mechanistic Insights and Optimization

Role of Fluorine Electronegativity

The electron-withdrawing nature of fluorine atoms destabilizes intermediate carbocations, favoring SN1 mechanisms in nucleophilic substitutions. This necessitates the use of polar solvents (e.g., DMSO) to stabilize transition states.

Solvent Effects

Hexafluoro-2-propanol (HFIP), a solvent with high hydrogen-bonding capacity, accelerates reactions by stabilizing anionic intermediates. For instance, HFIP increases the reaction rate of DAST-mediated fluorination by 40% compared to dichloromethane.

Purification Challenges

Due to the compound’s high hydrophobicity (logP=2.8\log P = 2.8), purification via aqueous workup is inefficient. Chromatography on fluorinated silica gel or distillation under reduced pressure (b.p. 98–100°C at 15 mmHg) is preferred .

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

HFPP serves as a solvent in various chemical reactions, particularly in radical polymerization processes. It has been noted for its effectiveness in Cu(0)-mediated single electron transfer-living radical polymerization (SET-LRP), where it facilitates the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. This application is crucial in materials science for producing advanced polymers with specific properties tailored for various applications .

Pharmaceutical Applications

The compound is also explored for its potential in medicinal chemistry. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for drug design. Research indicates that HFPP derivatives exhibit promising biological activities, including anti-cancer properties. The incorporation of fluorine atoms often leads to improved pharmacokinetic profiles in drug candidates .

Material Science

In material science, HFPP is utilized as a solvent and reaction medium for synthesizing fluorinated polymers and coatings. The unique properties of HFPP allow for the creation of materials that exhibit superior chemical resistance and thermal stability. These materials are particularly useful in applications requiring durability under harsh conditions, such as aerospace and automotive industries .

Analytical Chemistry

HFPP is employed as a solvent in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its low viscosity and high solubility for many organic compounds make it an ideal medium for analyzing complex mixtures without interfering with the spectral data .

Environmental Chemistry

The environmental impact of fluorinated compounds has raised concerns; however, HFPP's stability and low volatility suggest potential applications in environmental remediation processes. Its ability to solubilize hydrophobic pollutants could be harnessed for developing effective extraction methods .

Case Study 1: Radical Polymerization

A study published in the Journal of Polymer Science explored the use of HFPP in the synthesis of poly(methyl methacrylate) (PMMA) via SET-LRP. The results demonstrated that HFPP not only acted as a solvent but also played a critical role in controlling the polymerization process, leading to polymers with desired molecular weights and architectures .

Case Study 2: Drug Development

Research conducted on HFPP derivatives indicated their potential as anti-cancer agents through enhanced cellular uptake and reduced metabolic degradation compared to non-fluorinated counterparts. These findings suggest that HFPP can be pivotal in developing more effective therapeutic agents against various cancers .

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

HFPP is compared to three key analogs:

  • 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol (HFPPh): Lacks the para-fluoro group, reducing its electron-withdrawing effects .
  • 1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)-2-propanol (HFNP): Features a nitro group at the meta position, enhancing acidity and electrophilicity .
  • 1,1,1,3,3,3-Hexafluoro-2-(4-styrene)-2-propanol (HFPSt): Contains a styrenic group, enabling polymerization or cross-linking applications .
Table 1: Structural and Electronic Properties
Compound Substituent Electron Effect Acidity (Relative to HFIP)
HFPP 4-Fluorophenyl Moderate EW* Higher
HFPPh Phenyl Neutral Moderate
HFNP 3-Nitrophenyl Strong EW Highest
HFPSt 4-Styrene Electron-deficient (vinyl) Moderate

*EW = Electron-withdrawing

Solvent and Reactivity Profiles

Hydrogen-Bonding and Solvation
  • HFPP : Combines HFIP’s strong H-bond donation (enhanced by fluorination) with improved solubility for aromatic compounds due to the 4-fluorophenyl group. Demonstrated in dissolving Aβ peptides for amyloid studies .
  • HFPPh : Less polar than HFPP; used in chromatography for separating structurally similar antimicrobials (e.g., ciprofloxacin) .
  • HFNP : The nitro group amplifies polarity, making it suitable for stabilizing charged intermediates in nucleophilic substitution reactions .
  • HFPSt : Styrenic moiety allows use in polymer hybrid membranes, enhancing mechanical strength in electrospun materials .

Research Findings and Limitations

  • HFIP Aggregation Effects : HFPP and analogs exhibit amplified H-bond donation in aggregated states, critical for activating oxidants in epoxidation reactions .
  • Limitations : HFNP’s nitro group may cause toxicity in biomedical applications, while HFPSt’s styrenic group complicates biodegradability .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol (HFIP) is a fluorinated alcohol known for its unique chemical properties and diverse applications in organic synthesis and material science. This compound has garnered attention for its biological activity, particularly in the context of its role as a solvent and reagent in various chemical reactions.

  • Molecular Formula : C9H5F7O
  • Molecular Weight : 262.1242 g/mol
  • CAS Number : 2402-74-6
  • Physical State : Clear, colorless liquid
  • Melting Point : -4 °C
  • Boiling Point : 59 °C
  • Water Solubility : Highly soluble (≥1000 g/L at 25 °C) .

Biological Activity Overview

HFIP is recognized for its ability to enhance the efficiency of various chemical reactions, particularly in organic synthesis. Its biological activity is primarily linked to its role as a solvent in peptide chemistry and catalysis.

Key Applications:

  • Peptide Synthesis : HFIP serves as a solvent that improves the solubility of peptides and peptide intermediates, facilitating their synthesis and purification.
  • Catalytic Reactions : HFIP has been shown to promote several catalytic reactions, including Friedel-Crafts reactions and cycloadditions involving ether-tethered alkynes .

1. Peptide Chemistry

HFIP has been utilized effectively in the synthesis of complex peptides due to its ability to solubilize hydrophobic compounds. A study demonstrated that HFIP could be used in the rhodium(I)-catalyzed cycloaddition reactions, yielding high product yields under mild conditions .

2. Catalytic Reactions

A notable study highlighted the use of HFIP in promoting Friedel-Crafts-type reactions. The research indicated that using HFIP as a solvent significantly increased yields compared to traditional solvents:

  • Reaction Conditions : Room temperature with varying concentrations of HFIP.
  • Yield Improvement : Reactions using HFIP yielded up to 97% product compared to lower yields with other solvents .

Mechanistic Insights

The unique structure of HFIP allows it to interact favorably with various substrates and catalysts. Its high polarity and ability to stabilize charged intermediates make it an excellent candidate for facilitating reactions that require strong solvation effects.

Comparative Biological Activity Table

Property/ActivityHFIPTraditional Solvents
Solubility in WaterHighly soluble (≥1000 g/L)Variable; often less soluble
Yield in Catalytic ReactionsUp to 97%Typically lower
Melting Point-4 °CVaries widely
Boiling Point59 °CVaries widely
Use in Peptide SynthesisCommonLess effective

Q & A

Q. What are the established synthetic routes for 1,1,1,3,3,3-hexafluoro-2-(4-fluorophenyl)-2-propanol, and how do reaction conditions influence yield?

The compound is typically synthesized via fluorinated intermediates. A common precursor, hexafluoroacetone, is reduced using catalytic hydrogenation or hydride reagents (e.g., NaBH₄) to form the fluorinated alcohol backbone. Subsequent functionalization with a 4-fluorophenyl group involves coupling reactions, such as Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . Key factors affecting yield include:

  • Catalyst selection : Pd-based catalysts improve regioselectivity for aryl coupling.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reactions often require low temperatures (−20°C to 0°C) to suppress side reactions like over-fluorination.

Q. How does the solvent polarity and hydrogen-bonding capacity of HFIP derivatives influence their application in chromatography?

HFIP derivatives, including this compound, exhibit high polarity and strong hydrogen-bond donor (HBD) ability due to their hydroxyl group and electron-withdrawing fluorine atoms. These properties make them effective in:

  • GC derivatization : Enhances volatility of polar analytes (e.g., carbohydrates) via trimethylsilylation, with HFIP improving derivatization efficiency .
  • LC-MS applications : Acts as a mobile-phase additive to reduce peak tailing for basic compounds by competing for residual silanol interactions .
    Methodological optimization involves adjusting HFIP concentration (0.1–1% v/v) to balance sensitivity and column stability.

Q. What safety protocols are critical when handling fluorinated alcohols like this compound?

Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile HFIP vapors (boiling point ~58°C) .
  • Incompatibility management : Avoid contact with strong bases (risk of exothermic decomposition) and alkali metals (flammable H₂ generation) .
  • PPE : Wear nitrile gloves and goggles; HFIP can penetrate latex.
  • Spill response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous fluorinated waste .

Advanced Research Questions

Q. How do conformational changes in HFIP derivatives affect their catalytic activity in oxidative reactions?

DFT studies reveal that the H-bond donor ability of HFIP derivatives depends on monomer conformation (antiperiplanar vs. synperiplanar) and aggregation state. For example:

  • Monomer effects : Synperiplanar conformers exhibit higher dipole moments (μ) and lower σ*(OH) orbital energy, enhancing HBD capacity .
  • Aggregation effects : Dimers/trimers in HFIP solvents stabilize transition states via cooperative H-bonding, as shown in olefin epoxidation with H₂O₂. Kinetic studies indicate rate acceleration correlates with solvent aggregates (2–3 monomers) .
    Methodological insight: Use NMR titration or X-ray crystallography to characterize aggregate structures and correlate with reaction kinetics.

Q. What role does this compound play in facilitating metal-free allylic substitution reactions?

In allylic substitutions, HFIP derivatives act as Brønsted acid catalysts by protonating allylic alcohols to generate carbocation intermediates. This enables nucleophilic attack by amines, silylated reagents, or carbon nucleophiles (e.g., indole derivatives) under mild conditions (room temperature to 70°C). Key advantages include:

  • Solvent dual role : HFIP stabilizes carbocations while activating nucleophiles via H-bonding.
  • Broad substrate scope : Aromatic allylic alcohols react efficiently with yields >80% .
    Experimental optimization: Monitor reaction progress via TLC with UV-active substrates or GC-MS for volatile products.

Q. How is this compound utilized in the synthesis of bioactive molecules, such as ROR-γ inhibitors for cancer therapy?

The fluorinated hydroxyl group enhances binding to hydrophobic pockets in protein targets. For example:

  • Prostate cancer drug synthesis : The compound serves as a key intermediate in synthesizing N-(2'-fluoro-4'-(hexafluoro-2-hydroxypropan-2-yl)-biphenyl) derivatives. Steps include Boc deprotection with TFA and amide coupling using HATU/DIPEA .
  • Electrospun drug delivery systems : HFIP is a solvent for polylactide (PLA)-protein blends, enabling fabrication of biocompatible fibers with controlled release profiles .
    Methodological note: Characterize intermediates via LC-HRMS and confirm crystallinity using XRD.

Q. What analytical techniques are optimal for resolving structural ambiguities in fluorinated alcohol derivatives?

  • NMR : ¹⁹F NMR is critical for distinguishing CF₃ groups (δ −70 to −80 ppm) and confirming substitution patterns .
  • X-ray crystallography : Resolves aggregate structures (e.g., helical or cyclic oligomers) and conformational preferences .
  • GC-MS/EI : Detects trace impurities (e.g., residual hexafluoroacetone) with limits of detection <0.1% .

Q. How does HFIP’s cooperative H-bonding impact enzymatic activity in non-aqueous biocatalysis?

HFIP stabilizes enzymes (e.g., lipases) by forming a hydration shell via H-bond networks, preserving tertiary structure in organic media. Studies show:

  • Activity retention : >90% activity in HFIP vs. <20% in acetonitrile.
  • Substrate selectivity : Enhanced enantioselectivity in transesterification reactions due to solvent-induced conformational rigidity .
    Method: Monitor enzyme stability via circular dichroism (CD) spectroscopy and activity assays.

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